![molecular formula C17H26N6O2S B2497352 2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide CAS No. 1147342-60-6](/img/structure/B2497352.png)
2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a broader class of chemicals that engage in varied biological activities, prompting interest in their synthesis and the detailed study of their properties. While specific studies on this compound might be limited, research on similar compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds often involves multistep processes, including the use of sulfanyl and aminocyclopropane carboxylic acids as key intermediates. For example, the synthesis of sulfanyl-derivatives of 1-aminocyclopropanecarboxylic acids involves the preparation of oxazolones from chloromethylene oxazolone and mercaptans, followed by cyclopropanation and subsequent modifications (Clerici, Gelmi, & Pocar, 1999).
Molecular Structure Analysis
The molecular structure of compounds within this class is complex, often characterized by the presence of multiple heteroatoms and a cyclopropane ring, contributing to significant conformational rigidity and a distinct three-dimensional shape. X-ray diffraction techniques are commonly employed to ascertain the exact molecular configuration, aiding in understanding the compound's reactive sites and potential interactions (Şahin et al., 2014).
Chemical Reactions and Properties
The reactivity of such compounds can involve interactions through the triazole and sulfanyl groups, which may participate in various chemical reactions, including cycloadditions and substitutions. These reactions are pivotal for the synthesis of derivatives with enhanced or tailored biological activities. For instance, 1,2,3-triazole compounds have been synthesized for their antibacterial and antifungal activities, highlighting the chemical versatility of the triazole moiety (Wang, Wan, & Zhou, 2010).
Scientific Research Applications
Synthesis Methodologies
Research on related compounds reveals advancements in synthesis methodologies that could apply to the synthesis of "2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide". For example, Clerici et al. (1999) detailed a synthesis process for 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, a method that could potentially be adapted for synthesizing closely related compounds Clerici, Gelmi, & Pocar, 1999.
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of related 1,2,3-triazole compounds have been investigated, suggesting potential biomedical applications. Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazoles and evaluated their antibacterial and antifungal activities, demonstrating promising antibacterial potency Wang, Wan, & Zhou, 2010.
Anticancer Activity
Research into the anticancer activities of triazinone derivatives, as explored by Saad and Moustafa (2011), highlights the potential of similar compounds in developing treatments or research tools in oncology. They synthesized S-glycosyl and S-alkyl derivatives showing significant in vitro anticancer activities Saad & Moustafa, 2011.
Novel Insecticides
The discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests, by Zhu et al. (2011), utilizing the sulfoximine group, provides a precedent for the development of insect control agents from complex organic compounds. This research could inform pest management strategies using derivatives of the compound Zhu et al., 2011.
properties
IUPAC Name |
2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2S/c1-10(2)17(4,9-18)20-15(25)11(3)26-16-22-21-14(12-5-6-12)23(16)8-7-13(19)24/h10-12H,5-8H2,1-4H3,(H2,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOQYZYEBDGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=C(N1CCC(=O)N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-carbamoylethyl)-5-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

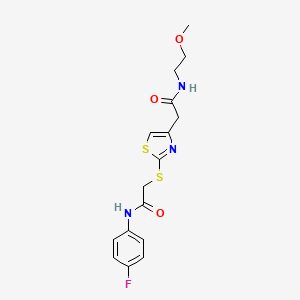
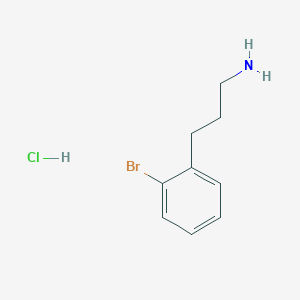
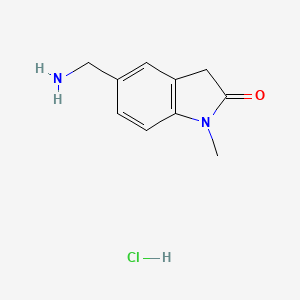
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)


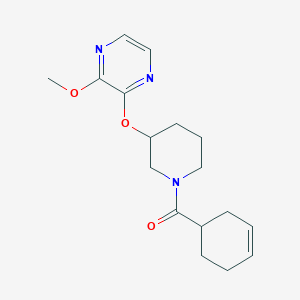
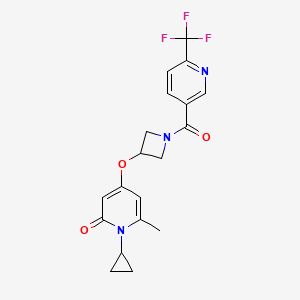
![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

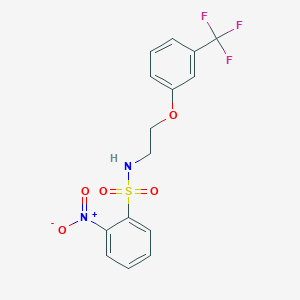

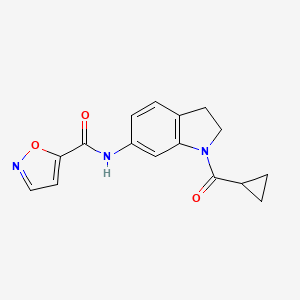
![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)